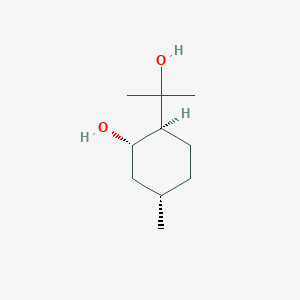
1alpha,3alpha,4beta-p-Menthane-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha,3alpha,4beta-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1beta,3beta,4alpha-p-menthane-3,8-diol.
Applications De Recherche Scientifique
Insect Repellent Applications
PMD is primarily recognized for its effectiveness as an insect repellent. It is often compared to N,N-diethyl-meta-toluamide (DEET), a widely used synthetic repellent. Research has shown that PMD has comparable efficacy with a potentially lower toxicity profile.
Efficacy Studies
A study conducted on the effectiveness of PMD against Aedes aegypti mosquitoes revealed that PMD formulations demonstrated a similar log dose relationship to DEET in terms of complete protection time (CPT). The effective dose (ED95) for PMD was found to be 0.25 mg/cm², which is higher than that for DEET at 0.09 mg/cm². However, a novel PMD-vanillin formulation showed a significantly longer CPT compared to DEET when applied at higher doses .
| Repellent Type | ED95 (mg/cm²) | CPT (hours) | Half-life (hours) |
|---|---|---|---|
| 20% DEET | 0.09 | 2.74 | 2.74 |
| 30% PMD | 0.25 | Similar | 2.23 |
| 30% PMD-Vanillin | 0.24 | 3.8 | Longer |
Formulation and Application Methods
PMD can be formulated into various products such as sprays and lotions for application on human skin and clothing. The Environmental Protection Agency (EPA) has classified PMD as a biochemical pesticide with minimal risks to human health when used according to label instructions .
Biopesticide Use
PMD is also utilized in biopesticide formulations due to its insect-repelling properties and lower environmental impact compared to traditional chemical pesticides.
Regulatory Approval and Safety
The EPA registered PMD for use in consumer products aimed at repelling public health pests such as mosquitoes and ticks. Studies indicate that when applied correctly, PMD poses minimal risks to humans and wildlife . For example, laboratory studies show no significant adverse effects except for mild eye irritation .
Synthesis and Environmental Impact
Recent research has focused on sustainable methods for synthesizing PMD from natural sources like citronellal using environmentally friendly catalysts derived from lignin . This approach not only enhances the yield of PMD but also reduces reliance on synthetic processes.
Case Study: Sustainable Synthesis
A study demonstrated that using alkaline lignin-derived carbon acid catalysts resulted in a conversion rate of up to 97% from citronellal with an impressive yield of 86% for PMD . This method emphasizes the potential for sustainable practices in producing insect repellents.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1S,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
Clé InChI |
LMXFTMYMHGYJEI-CIUDSAMLSA-N |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O |
SMILES canonique |
CC1CCC(C(C1)O)C(C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















